N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide
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Overview
Description
This compound is characterized by its unique structure, which includes a propoxyphenyl group and an oxadiazole ring, making it a subject of interest for researchers in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide typically involves the reaction of 4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-amine with pentanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide has shown potential in various scientific research applications:
Medicinal Chemistry: It has been studied for its anticancer properties, particularly its ability to inhibit the activity of topoisomerase II, an enzyme essential for DNA replication and cell division.
Agriculture: The compound has been explored as a herbicide, inhibiting the activity of acetolactate synthase, an enzyme crucial for the biosynthesis of branched-chain amino acids in plants.
Material Science: It can be used as a building block for the synthesis of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide involves the inhibition of specific enzymes or proteins. In cancer cells, it inhibits topoisomerase II, leading to the disruption of DNA replication and cell division, ultimately inducing apoptosis (programmed cell death). In plants, it inhibits acetolactate synthase, causing stunted growth and chlorosis.
Comparison with Similar Compounds
Similar Compounds
4-(4-Propoxyphenyl)-1,2,5-oxadiazol-3-amine: Shares the oxadiazole ring and propoxyphenyl group but lacks the pentanamide moiety.
2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: Contains a similar pentanamide structure but with different substituents.
Uniqueness
N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide is unique due to its specific combination of the propoxyphenyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit both topoisomerase II and acetolactate synthase makes it a versatile compound for research in multiple fields.
Properties
Molecular Formula |
C16H21N3O3 |
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Molecular Weight |
303.36 g/mol |
IUPAC Name |
N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide |
InChI |
InChI=1S/C16H21N3O3/c1-3-5-6-14(20)17-16-15(18-22-19-16)12-7-9-13(10-8-12)21-11-4-2/h7-10H,3-6,11H2,1-2H3,(H,17,19,20) |
InChI Key |
SPXPROHELCMNIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NON=C1C2=CC=C(C=C2)OCCC |
Origin of Product |
United States |
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